molecular formula C19H19ClF3NS B12825428 Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride CAS No. 2063-10-7

Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride

Cat. No.: B12825428
CAS No.: 2063-10-7
M. Wt: 385.9 g/mol
InChI Key: BOAAOVKNVJHBAN-ZXDBEMHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride is a chemical compound known for its unique structure and properties. It belongs to the thioxanthene class of compounds, which are characterized by a xanthene skeleton where the oxygen atom is replaced by a sulfur atom. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its diverse applications and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride typically involves the reaction of thioxanthene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 9H-thioxanthene with dimethylaminopropylidene and trifluoromethyl groups in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated systems. These methods ensure consistent quality and scalability, making it feasible for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thioxanthene derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are valuable for further research and development in medicinal chemistry and other scientific fields .

Scientific Research Applications

Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, some thioxanthene derivatives are known to inhibit DNA synthesis and mammalian topoisomerase type II, leading to their potential use as anticancer agents . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2063-10-7

Molecular Formula

C19H19ClF3NS

Molecular Weight

385.9 g/mol

IUPAC Name

(3Z)-N,N-dimethyl-3-[1-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride

InChI

InChI=1S/C19H18F3NS.ClH/c1-23(2)12-6-8-14-13-7-3-4-10-16(13)24-17-11-5-9-15(18(14)17)19(20,21)22;/h3-5,7-11H,6,12H2,1-2H3;1H/b14-8-;

InChI Key

BOAAOVKNVJHBAN-ZXDBEMHSSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=CC=CC(=C31)C(F)(F)F.Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC(=C31)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.